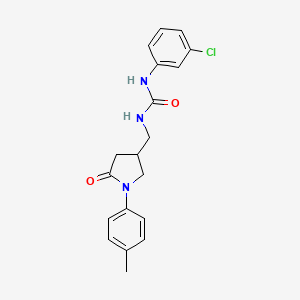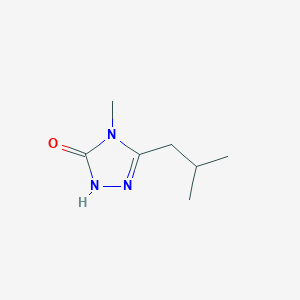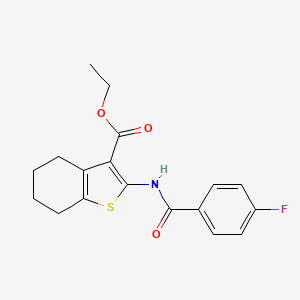
1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant growth and development research. CPPU is a potent plant growth regulator that promotes cell division, differentiation, and elongation, and enhances fruit set and yield in various crops. In recent years, CPPU has gained attention for its potential applications in scientific research, particularly in the field of cancer research.
Mechanism of Action
1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea exerts its anti-tumor activity by activating the mitochondrial apoptotic pathway, which leads to the release of cytochrome c and the activation of caspases. 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea also inhibits the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cancer cell survival and proliferation. Moreover, 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea induces cell cycle arrest at the G2/M phase, which further contributes to its anti-tumor activity.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has been shown to have a range of biochemical and physiological effects in plants, such as promoting cell division, differentiation, and elongation, and enhancing fruit set and yield. In cancer cells, 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea induces apoptosis, inhibits cell proliferation, and enhances the efficacy of chemotherapy drugs. 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has several advantages for lab experiments, such as its high potency, stability, and specificity. 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is also easy to use and can be applied to cells or tissues in various forms, such as powder, solution, or gel. However, 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea also has some limitations, such as its potential toxicity and side effects, which need to be carefully evaluated in lab experiments.
Future Directions
1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has great potential for further research and development in various fields, such as cancer treatment, plant growth and development, and biotechnology. Some possible future directions for 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea research include:
1. Developing new 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea derivatives with improved anti-tumor activity and reduced toxicity.
2. Investigating the molecular mechanisms underlying 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea-induced apoptosis and cell cycle arrest in cancer cells.
3. Evaluating the efficacy of 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea in combination with other chemotherapy drugs or targeted therapies in cancer treatment.
4. Studying the physiological and biochemical effects of 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea in different plant species and under different environmental conditions.
5. Developing new 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea-based plant growth regulators with improved efficacy and specificity.
In conclusion, 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic cytokinin that has shown great potential for scientific research, particularly in the field of cancer treatment. 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea also has a range of biochemical and physiological effects in plants, such as promoting cell division, differentiation, and elongation, and enhancing fruit set and yield. 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has several advantages for lab experiments, such as its high potency, stability, and specificity, but also has some limitations, such as its potential toxicity and side effects. Future research on 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea may lead to the development of new and improved therapies for cancer treatment and plant growth regulation.
Synthesis Methods
1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can be synthesized through a multistep chemical process, involving the reaction of 1-(3-chlorophenyl)-3-(p-tolyl)urea with pyrrolidine-3-carboxylic acid and subsequent oxidation and reduction reactions. The synthesis of 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a complex process that requires a high degree of precision and expertise in organic chemistry.
Scientific Research Applications
1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has been widely used in scientific research for its potential applications in cancer treatment. Studies have shown that 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-5-7-17(8-6-13)23-12-14(9-18(23)24)11-21-19(25)22-16-4-2-3-15(20)10-16/h2-8,10,14H,9,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBMSCQKSLXICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Cyclopropyl-4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2786040.png)
![4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2786041.png)
![2-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2786045.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2786050.png)
![5-Chloro-2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2786051.png)






